molecular formula C12H24O3 B095616 3-(Hydroxymethyl)heptan-4-yl butanoate CAS No. 18618-91-2

3-(Hydroxymethyl)heptan-4-yl butanoate

Cat. No.: B095616
CAS No.: 18618-91-2
M. Wt: 216.32 g/mol
InChI Key: VGXSATHUPYIAQX-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)heptan-4-yl butanoate is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

18618-91-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-(hydroxymethyl)heptan-4-yl butanoate

InChI

InChI=1S/C12H24O3/c1-4-7-11(10(6-3)9-13)15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3

InChI Key

VGXSATHUPYIAQX-UHFFFAOYSA-N

SMILES

CCCC(C(CC)CO)OC(=O)CCC

Canonical SMILES

CCCC(C(CC)CO)OC(=O)CCC

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(hydroxymethyl)heptan-4-yl butanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 3-(hydroxymethyl)heptan-4-ol with butanoic acid under acidic catalysis (e.g., H₂SO₄) or enzymatic methods (e.g., lipases). Enzymatic routes are preferred for stereochemical control, while traditional acid catalysis may require post-synthetic purification to remove byproducts. Key intermediates like 3-(hydroxymethyl)heptan-4-one (CAS 27970-80-5) are critical upstream precursors .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–85% depending on catalyst and solvent selection (e.g., toluene for azeotropic water removal).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the hydroxymethyl group (δ ~3.5–4.0 ppm) and ester carbonyl (δ ~170–175 ppm). Compare with structurally similar esters like ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8) for reference .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
  • GC-MS : Use electron ionization to fragment the molecule; key ions include m/z 157 (butanoate moiety) and m/z 129 (heptane backbone cleavage) .

Q. How can solubility and partitioning behavior inform experimental design for this compound?

  • Methodology : Calculate logP values (e.g., using PubChem data) to predict lipophilicity. Experimentally determine via shake-flask method in octanol/water. The compound is expected to exhibit moderate hydrophobicity (logP ~2.5–3.0), favoring dissolution in organic solvents like ethyl acetate or dichloromethane .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data in structural elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • HRMS : Confirm molecular formula (e.g., C₁₂H₂₂O₃ requires exact mass 214.1569 Da).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; assign coupling patterns for the hydroxymethyl and heptane backbone.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize 3D conformation .

Q. How does stereochemistry at the hydroxymethyl group impact biological activity or metabolic stability?

  • Methodology : Synthesize enantiomers via chiral catalysts or enzymatic resolution. Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and track degradation via LC-HRMS. Compare half-life (t½) of (R)- and (S)-enantiomers. Metabolites like 4-(hydroxymethyl)benzoic acid derivatives (from ) may indicate oxidative pathways .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

  • Methodology :

  • HPLC with UV/ELSD : Use a C18 column (ACN/water gradient) to separate impurities like unreacted alcohol or butanoic acid.
  • Limits of Detection (LOD) : Optimize using spiked samples; typical LODs for related esters are ~0.1% w/w.
  • Validation : Follow ICH guidelines for accuracy, precision, and linearity (R² >0.995) .

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